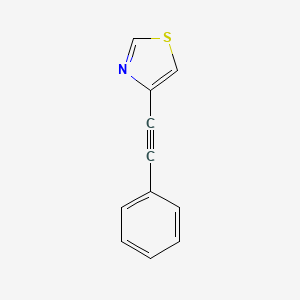![molecular formula C15H16O2 B14329482 2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol CAS No. 107623-70-1](/img/structure/B14329482.png)
2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol is an organic peroxide compound characterized by the presence of a biphenyl group attached to a propane-2-peroxol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol typically involves the reaction of a biphenyl derivative with a peroxide source. One common method is the reaction of 4-biphenylcarboxylic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol may involve large-scale oxidation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl ketones or carboxylic acids, while reduction reactions can produce biphenyl alcohols.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress in cells.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in polymerization processes and as a stabilizer in the production of certain plastics and resins.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and may include the activation of signaling cascades related to oxidative stress and cellular defense mechanisms.
類似化合物との比較
Similar Compounds
2-Phenyl-2-propanol: An alcohol derivative with similar structural features but lacking the peroxide group.
Biphenyl: A simpler aromatic compound without the peroxide and propane moieties.
Cumene Hydroperoxide: Another organic peroxide with different structural characteristics.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol is unique due to the combination of the biphenyl group and the peroxide moiety, which imparts distinct chemical reactivity and potential applications. Its ability to generate ROS and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
107623-70-1 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
1-(2-hydroperoxypropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H16O2/c1-15(2,17-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3 |
InChIキー |
CVIWTMIBFCBFLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


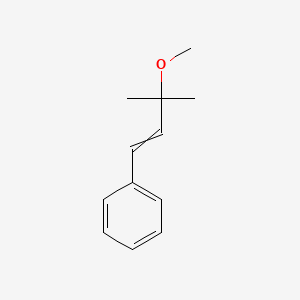
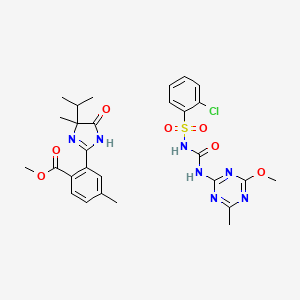
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)



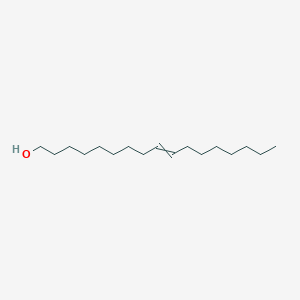

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
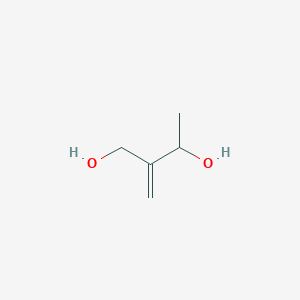
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


